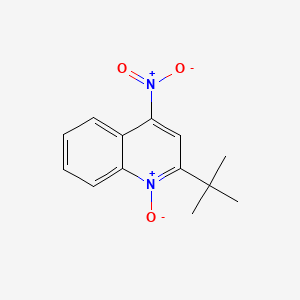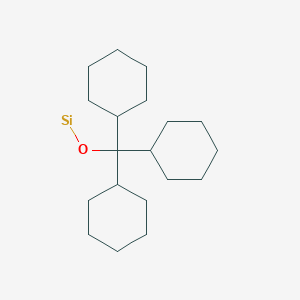
3-Benzyl-3-methylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-methylpentane-2,4-dione is an organic compound with the molecular formula C12H14O2 It is a derivative of pentanedione, featuring a benzyl group and a methyl group attached to the pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylpentane-2,4-dione typically involves the alkylation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3-methylpentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzyl carboxylic acid or benzyl ketone.
Reduction: Benzyl alcohol or benzyl alkane.
Substitution: Bromobenzyl or nitrobenzyl derivatives.
Applications De Recherche Scientifique
3-Benzyl-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-methylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,4-pentanedione: A simpler analog without the benzyl group.
3-Benzyl-2,4-pentanedione: Similar structure but lacks the methyl group.
3-Benzyl-3-methylbutane-2,4-dione: A structural isomer with a different arrangement of the carbon backbone.
Uniqueness
3-Benzyl-3-methylpentane-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
30169-43-8 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-benzyl-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)13(3,11(2)15)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Clé InChI |
MQZAEGSEVREZSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

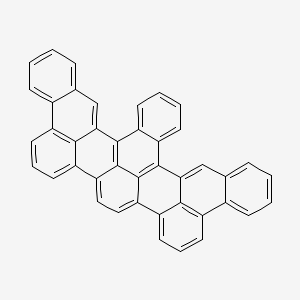

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
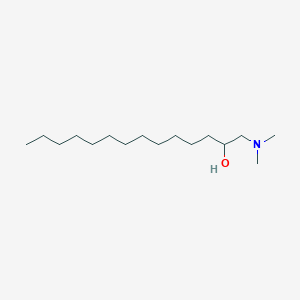
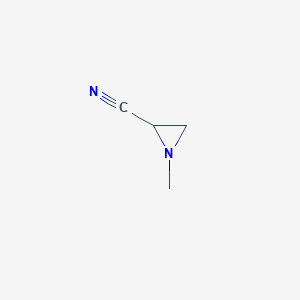
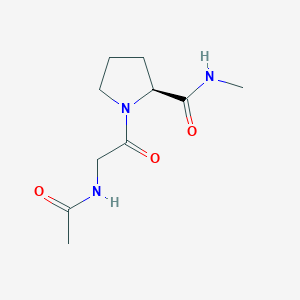

![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)

